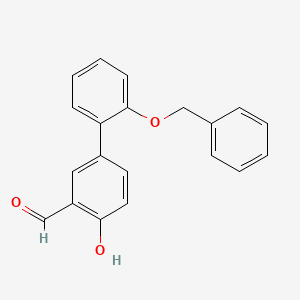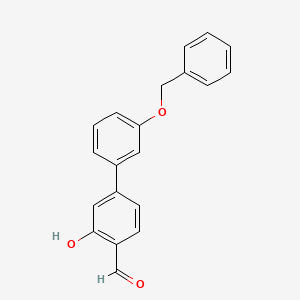
6-(2-Benzyloxyphenyl)-2-formylphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2-Benzyloxyphenyl)-2-formylphenol, 95% (6-FBP-95) is an organic compound composed of two benzene rings, an oxygen atom, and a formyl group. It has a molecular weight of 246.29 g/mol and a melting point of 128-130 °C. It is a colorless to pale yellow solid, with a slight odor and is insoluble in water. 6-FBP-95 is a commonly used reagent in organic synthesis, due to its ability to form a variety of derivatives and its relatively low cost.
Mécanisme D'action
6-(2-Benzyloxyphenyl)-2-formylphenol, 95% acts as an electrophilic reagent, forming covalent bonds with electron-rich sites on substrates. It is a strong activator of the aryl-aryl bond formation reaction, and can react with a variety of substrates, including alkenes, alkynes, and aldehydes.
Biochemical and Physiological Effects
6-(2-Benzyloxyphenyl)-2-formylphenol, 95% is not known to have any direct biochemical or physiological effects. However, it can be used in the synthesis of a variety of compounds that can have such effects, such as pharmaceuticals and dyes.
Avantages Et Limitations Des Expériences En Laboratoire
The major advantage of using 6-(2-Benzyloxyphenyl)-2-formylphenol, 95% in laboratory experiments is its low cost and its ability to form a variety of derivatives. However, it is not very soluble in water, and its low solubility can limit its use in certain applications.
Orientations Futures
In the future, 6-(2-Benzyloxyphenyl)-2-formylphenol, 95% could be used as a starting material for the synthesis of a variety of compounds, including pharmaceuticals, dyes, and other organic compounds. It could also be used in the synthesis of novel materials, such as polymers, for use in a variety of applications. Additionally, further research could be conducted to determine the optimal conditions for the synthesis of 6-(2-Benzyloxyphenyl)-2-formylphenol, 95% and its derivatives.
Méthodes De Synthèse
6-(2-Benzyloxyphenyl)-2-formylphenol, 95% is synthesized by a number of methods, including an aldol condensation reaction between benzaldehyde and 2-hydroxybenzyl alcohol, followed by a Friedel-Crafts acylation reaction. The aldol condensation yields a mixture of 1,2-dihydroxybenzene and 1,2-dihydroxybenzyl alcohol. The Friedel-Crafts acylation reaction then yields 6-(2-Benzyloxyphenyl)-2-formylphenol, 95%.
Applications De Recherche Scientifique
6-(2-Benzyloxyphenyl)-2-formylphenol, 95% has a wide range of applications in scientific research. It has been used as a starting material for the synthesis of a variety of compounds, including benzofuran, benzothiophene, benzoxazole, and benzimidazole derivatives. It has also been used in the synthesis of a variety of pharmaceuticals, including anti-inflammatory drugs, and as a starting material for the synthesis of a variety of dyes.
Propriétés
IUPAC Name |
2-hydroxy-3-(2-phenylmethoxyphenyl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O3/c21-13-16-9-6-11-18(20(16)22)17-10-4-5-12-19(17)23-14-15-7-2-1-3-8-15/h1-13,22H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCBSDBPHMQRQQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C3=CC=CC(=C3O)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60685377 |
Source


|
| Record name | 2'-(Benzyloxy)-2-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60685377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Benzyloxyphenyl)-2-formylphenol | |
CAS RN |
1187827-26-4 |
Source


|
| Record name | 2'-(Benzyloxy)-2-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60685377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




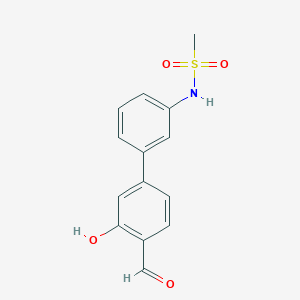
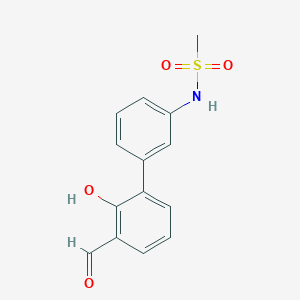
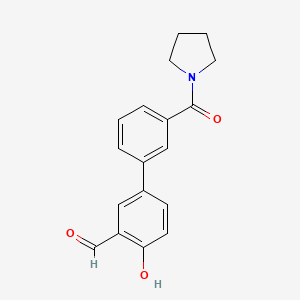
![6-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-formylphenol, 95%](/img/structure/B6379020.png)


